Regiochemical Differentiation: 2,3- vs. 2,6-Substitution Pattern Alters LogP by Measurable Magnitude
The target compound (2-chloro-3-pyrrolidin-1-yl) and its 2,6-regioisomer (2-chloro-6-(pyrrolidin-1-yl)pyrazine, CAS 1000339-30-9) share identical molecular formula (C₈H₁₀ClN₃) and TPSA (29.02 Ų) but exhibit a measurable difference in computed lipophilicity. The 2,3-isomer displays an XLogP3 of 1.7 [1], while the 2,6-isomer yields a computed LogP of 1.80 , representing a ΔLogP of approximately 0.1 log units. This difference arises from the altered spatial relationship between the electron-withdrawing chlorine and the pyrrolidine nitrogen, which modulates the overall dipole moment and, consequently, the partitioning behavior .
| Evidence Dimension | Lipophilicity (LogP) – computed partition coefficient |
|---|---|
| Target Compound Data | XLogP3 = 1.7 (PubChem); LogP = 1.73 (ChemScene); LogP = 2.34 (ChemSrc) |
| Comparator Or Baseline | 2-Chloro-6-(pyrrolidin-1-yl)pyrazine (CAS 1000339-30-9): LogP = 1.80 (ChemSrc); LogP = 1.47 (ChemBase) |
| Quantified Difference | ΔLogP (2,3-isomer minus 2,6-isomer) ≈ –0.1 to +0.87 depending on computational method; PubChem XLogP3 method shows a consistent 0.1 log unit difference favoring lower lipophilicity for the 2,3-isomer |
| Conditions | In silico prediction: XLogP3 algorithm (PubChem); ACD/Labs or EPA T.E.S.T. (ChemSrc/ChemBase) |
Why This Matters
Even a ΔLogP of 0.1 can influence tissue distribution and off-target binding in lead optimization; the 2,3-substitution yields a slightly more polar scaffold, potentially advantageous for CNS drug candidates where lower LogP correlates with reduced non-specific binding.
- [1] PubChem Compound Summary CID 51072290: 2-Chloro-3-pyrrolidin-1-ylpyrazine. Computed XLogP3 = 1.7. View Source
